molecular formula C5H10O B093329 2-Methyl-3-buten-2-OL CAS No. 115-18-4

2-Methyl-3-buten-2-OL

Cat. No. B093329
CAS RN: 115-18-4
M. Wt: 86.13 g/mol
InChI Key: HNVRRHSXBLFLIG-UHFFFAOYSA-N
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Description

2-Methyl-3-buten-2-ol (MBO) is a biogenic volatile organic compound (BVOC) that is emitted in large quantities by pine forests. It has been studied for its role in atmospheric chemistry, particularly in the formation of secondary organic aerosol (SOA) through photooxidation processes . MBO is also a commodity bulk chemical that can be used as a building block for asymmetric synthesis .

Synthesis Analysis

The synthesis of MBO-related compounds has been explored in various studies. One such study reports the enantioselective addition of 2-methyl-3-butyn-2-ol to aldehydes, which provides access to optically active terminal acetylenes . Another synthesis pathway involves the isomerization of the CC bond in methyl 2-hydeoxy-3-butenoate, leading to the formation of 2-hydroxy-3-methyl-2-hexen-4-olid, a substance used in food flavoring .

Molecular Structure Analysis

The molecular structure of MBO and its derivatives has been investigated using different computational methods. For instance, the structure of 2,3-dimethyl-2-butene (DMB), a compound structurally similar to MBO, has been calculated using molecular mechanics and ab initio calculations, revealing details about the orientation of methyl groups and potential energy surfaces .

Chemical Reactions Analysis

MBO undergoes various chemical reactions, particularly in the presence of atmospheric oxidants. Photooxidation under high- and low-NOx conditions leads to the formation of glycolaldehyde and other oxygenated compounds . Intramolecular CH3-migration-controlled cation reactions have been observed in the VUV photochemistry of MBO, with the formation of several fragment ions . The oxidation of MBO initiated by O(3P) atoms has been studied, showing the formation of primary products such as ethenol, acetaldehyde, and acetone . Additionally, the Cl-initiated reaction of MBO in the presence of O2 has been theoretically investigated, indicating that the reaction predominantly proceeds via the addition of Cl atoms to the double bond .

Physical and Chemical Properties Analysis

The thermodynamic properties of MBO have been comprehensively studied, including measurements of heat capacity, standard entropy, enthalpy of fusion, and vaporization . The kinetics of reactions involving MBO and Cl atoms have also been investigated, providing insights into the atmospheric lifetimes of unsaturated alcohols like MBO .

Scientific Research Applications

  • Catalysis and Kinetics : 2-Methyl-3-buten-2-ol has been extensively studied in the context of catalysis and reaction kinetics. For instance, Vernuccio et al. (2016) demonstrated its hydrogenation over a Pd/ZnO catalyst, providing insights into the kinetics and selectivity of this process which is superior to commercial catalysts in certain conditions (Vernuccio et al., 2016). Crespo-Quesada et al. (2009) also studied its solvent-free hydrogenation, highlighting the role of the catalyst's surface properties (Crespo-Quesada et al., 2009).

  • Atmospheric Chemistry and Environment : In atmospheric studies, Goldan et al. (1993) identified 2-Methyl-3-buten-2-ol as a significant volatile organic compound in forested areas, impacting local atmospheric chemistry and potentially influencing forest die-backs (Goldan et al., 1993). Rodriguez et al. (2007) investigated the kinetics of its reactions with atomic chlorine, contributing to our understanding of its atmospheric behavior (Rodriguez et al., 2007).

  • Biofuel and Renewable Energy : George et al. (2015) explored metabolic engineering in E. coli for the production of 2-Methyl-3-buten-2-ol, a potential biofuel, demonstrating high-yield production (George et al., 2015). Similarly, Gupta et al. (2014) engineered an isoprenoid pathway in Escherichia coli for producing 2-Methyl-3-buten-2-ol, highlighting its potential as a biofuel due to its high energy content and easier recovery compared to ethanol (Gupta et al., 2014).

  • Combustion and Oxidation Studies : Li et al. (2021) predicted the combustion kinetics of 2-Methyl-3-buten-2-ol and its reactions with OH radicals, which is crucial for understanding its behavior as a potential renewable fuel additive (Li et al., 2021). Fathi et al. (2017) conducted a low-temperature study of its oxidation initiated by O(3P) atoms, providing valuable data for combustion models (Fathi et al., 2017).

Safety And Hazards

2-Methyl-3-buten-2-ol is highly flammable and harmful if swallowed . It causes skin irritation and serious eye irritation . It should be stored below +30°C .

Future Directions

The multiphase acid-catalyzed oxidation of 2-Methyl-3-buten-2-ol with H2O2 might be a potential contributor to secondary organic aerosol (SOA) loading . The global 2-Methyl-3-buten-2-ol market was valued at US$ million in 2022 and is projected to reach US$ million by 2029 .

properties

IUPAC Name

2-methylbut-3-en-2-ol
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InChI

InChI=1S/C5H10O/c1-4-5(2,3)6/h4,6H,1H2,2-3H3
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InChI Key

HNVRRHSXBLFLIG-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C=C)O
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Molecular Formula

C5H10O
Record name METHYL BUTENOL
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DSSTOX Substance ID

DTXSID3047471
Record name 2-Methyl-3-buten-2-ol
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Molecular Weight

86.13 g/mol
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Physical Description

Methyl butenol is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

208.4 to 210.2 °F at 760 mmHg (USCG, 1999), 97.00 to 99.00 °C. @ 760.00 mm Hg, 97 °C
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Flash Point

56 °F (USCG, 1999), 10 °C c.c.
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Solubility

1000 mg/mL, Solubility in water, g/100ml at 20 °C: 19 (good)
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Density

0.824 (USCG, 1999) - Less dense than water; will float, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

23.5 [mmHg], Vapor pressure, kPa at 25 °C: 3.13
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Product Name

2-Methyl-3-buten-2-OL

CAS RN

115-18-4
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Melting Point

-28 °C
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Synthesis routes and methods I

Procedure details

7.5 g of aluminum triisopropylate and 50 g of a reaction product which contains 42 g of 2-methyl-2-hepten-6-one and 5 g of 2-methyl-3-buten-2-ol are heated at 150° C. in the reaction apparatus described in Example 1, and a mixture of 464 g of methyl acetoacetate and 430 g of 2-methyl-3-buten-2-ol is introduced in the course of 18 hours. On working up the mixture by distillation when the reaction has ceased, 490 g of 2-methyl-2-hepten-6-one, 95 g of unconverted 2-methyl-3-buten-2-ol, 13 g of acetone and 4 g of isoprene are obtained. The yield (448 g) is 89% of theory, based on methyl acetoacetate employed, and 90.1%, based on methylbutenol converted.
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
reaction product
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
464 g
Type
reactant
Reaction Step Five
Quantity
430 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Analogous with Example 1, a homogeneous solution of 5.6 grams (0.08 moles) of isoprene and 10 milliliters of a 75 volume percent aqueous acetic acid solution was reacted at 40° C. in the presence of 5 grams of a cation exchanger sold under the trademark Lewatit SPC 118 (mole ratio of acetic acid to isoprene 15.6 to 8.7; mole ratio of water to isoprene=17.3). After stirring at 40° C. for 6 hours, the reaction was 73 percent complete. There was obtained 2-methyl-3-butene-2-ol with a yield of 48 percent, Prenol with a yield of 2 percent, and prenylacetate with a yield of 30 percent.
Quantity
5.6 g
Type
reactant
Reaction Step One
[Compound]
Name
75
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Analogous with Example 1, a solution of 5.6 grams (0.08 moles) of isoprene and 100 milliliters of a 65 volume percent aqueous propionic acid (mole ratios: water to isoprene=24.3, propionic acid to isoprene=10.7) was reacted in the presence of 5 grams of a cation exchanger sold under the trademark Lewatit SPC 118 at 35° C. After stirring at 35° C. for 6 hours, the reaction was 20 percent complete. There was obtained 2-methyl-3-butene-2-ol with a yield of 57 percent and prenylacetate with a yield of 29 percent.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
65
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Although the direct conversion of dimethylallyl diphosphate to isoprene by isoprene synthase enzymes is known in the art, we have shown that isoprene can also be produced from two different alcohols, 3-methyl-2-buten-1-ol and 2-methyl-3-buten-2-ol, using linalool dehydratase-isomerase (see Example 1 and Example 2 and FIGS. 6 and 8), an enzyme isolated from Castellaniella defragrans strain 65Phen. The linalool dehydratase isomerase permits the development of novel isoprene biosynthetic pathways of either two or three steps. In a two-step isoprene biosynthetic pathway, dimethylallyl diphosphate is converted to 2-methyl-3-buten-2-ol by an enzyme such as a 2-methyl-3-buten-2-ol synthase, followed by conversion of 2-methyl-3-buten-2-ol to isoprene. In a three-step isoprene biosynthetic pathway, dimethylallyl diphosphate is converted to 3-methyl-2-buten-1-ol by either a phosphatase or a terpene synthase capable of converting dimethylallyl diphosphate to 3-methyl-2-buten-1-ol, 3-methyl-2-buten-1-ol is converted to 2-methyl-3-buten-2-ol by a 2-methyl-3-buten-2-ol isomerase, and 2-methyl-3-buten-2-ol is converted to isoprene by a 2-methyl-3-buten-2-ol dehydratase. As demonstrated in Example 1 and Example 2, the Castellaniella defragrans linalool dehydratase-isomerase functions as both a 2-methyl-3-buten-2-ol isomerase and a 2-methyl-3-buten-2-ol dehydratase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 1.0 g (14.3 mmol) of 2-methyl-2-butene and 500 mg. of photosensitizing resin in 150 ml of methanol was irradiated as described above. The volume of oxygen uptake was measured. To the solution was added sodium borohydride, and after 5 min. the solution was extracted with ether (20 ml.) The ether solution was analyzed by gas chromatography to give 3-methylbut-3-ene-2-ol and 2-methylbut-3-ene-2-ol, in a 50:50 ratio, within experimental error. The ratio of these two products is the same as that observed when rose bengal or methylene blue are dissolved in methanol. Hence the same intermediate, singlet oxygen is involved in both processes. Radical oxidation leads to different products.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-buten-2-OL
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